molecular formula C21H18N2O3S2 B2770855 1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-4-(thiophene-2-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one CAS No. 587005-77-4

1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-4-(thiophene-2-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2770855
CAS No.: 587005-77-4
M. Wt: 410.51
InChI Key: STSYEDYMUVWGNM-UHFFFAOYSA-N
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Description

1-(4,5-Dimethylthiazol-2-yl)-3-hydroxy-4-(thiophene-2-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a pyrrolone ring, and multiple substituents, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazole ring followed by the introduction of the pyrrolone ring and subsequent functionalization with hydroxy, thiophene-2-carbonyl, and p-tolyl groups. Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific solvents to ensure the desired product formation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to derivatives with varied biological activities.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

  • Thiazole derivatives: Similar compounds with thiazole rings, such as 2-aminothiazole and 4-methylthiazole.

  • Pyrrolone derivatives: Compounds with pyrrolone rings, like pyrrolidone and pyrrole.

  • Hydroxy-substituted compounds: Other hydroxy-substituted molecules with potential biological activities.

Uniqueness: 1-(4,5-Dimethylthiazol-2-yl)-3-hydroxy-4-(thiophene-2-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one stands out due to its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-hydroxy-2-(4-methylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S2/c1-11-6-8-14(9-7-11)17-16(18(24)15-5-4-10-27-15)19(25)20(26)23(17)21-22-12(2)13(3)28-21/h4-10,17,25H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSYEDYMUVWGNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC(=C(S3)C)C)O)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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